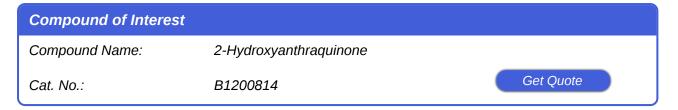


Toxicological Profile and Safety Data of 2-Hydroxyanthraquinone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyanthraquinone, a significant metabolite of the widely used industrial chemical anthraquinone, presents a toxicological profile of concern, primarily centered around its genotoxic potential. While comprehensive data for all toxicological endpoints are not available, existing studies indicate that **2-Hydroxyanthraquinone** is mutagenic in bacterial reverse mutation assays. Its role as a metabolite of anthraquinone, a compound classified as a possible human carcinogen, necessitates a thorough understanding of its safety profile. This technical guide provides a detailed overview of the available toxicological data, experimental methodologies, and potential mechanisms of toxicity for **2-Hydroxyanthraquinone** to support informed risk assessment and guide future research.

Chemical and Physical Properties



Property	Value	Reference
IUPAC Name	2-hydroxyanthracene-9,10- dione	
Synonyms	2-Hydroxy-9,10- anthraquinone, β- Hydroxyanthraquinone	[1]
CAS Number	605-32-3	[1]
Molecular Formula	C14H8O3	[1]
Molecular Weight	224.21 g/mol	[1]
Appearance	Solid	[2]
Melting Point	314 °C (acetic acid)	[3]
Boiling Point	409.7 ± 14.0 °C at 760 mmHg	[3]
Solubility	Soluble in cold water, hot water, methanol, diethyl ether.	[4]

Toxicological Data

The available toxicological data for **2-Hydroxyanthraquinone** is primarily focused on genotoxicity. Data for other endpoints are limited, and in such cases, information on the parent compound, anthraquinone, is provided for context.

Acute Toxicity

No direct data on the acute toxicity (e.g., LD50) of **2-Hydroxyanthraquinone** were identified.

For the parent compound, anthraquinone, the acute toxicity is low:

- Oral LD50 (rat): >5000 mg/kg bw[5][6][7]
- Dermal LD50 (rat): >5000 mg/kg bw[8]
- Inhalation LC50 (rat, 4h): >1.327 mg/L[5]



Subchronic and Chronic Toxicity

Specific subchronic or chronic toxicity studies on **2-Hydroxyanthraquinone** were not identified.

For the parent compound, anthraquinone, a 90-day subchronic oral toxicity study in Sprague Dawley rats established a No Observed Adverse Effect Level (NOAEL) of 1.36 mg/kg bw/day and a Lowest Observed Adverse Effect Level (LOAEL) of 5.44 mg/kg bw/day, based on hyaline droplet accumulation in the renal tubules in both sexes and anemia in females.[5][6][7][9]

Genotoxicity

2-Hydroxyanthraquinone has been shown to be mutagenic in several bacterial reverse mutation assays (Ames test). However, the results are conflicting regarding the specific Salmonella typhimurium strains affected and the requirement for metabolic activation.

Test System	Strain(s)	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation Assay	S. typhimurium TA98	With and without	Positive	[10]
Bacterial Reverse Mutation Assay	S. typhimurium TA100	With	Positive	[10]
Bacterial Reverse Mutation Assay	S. typhimurium TA1537	Not specified	Mutagenic	[11]
Bacterial Reverse Mutation Assay	S. typhimurium TA100	With S9 mix	Mutagenic	[12]

The genotoxicity of hydroxyanthraquinones appears to be dependent on their chemical structure.[11] It has been suggested that hydroxyl substituents are necessary for the mutagenicity of anthraquinones.[12] Notably, **2-Hydroxyanthraquinone** has been reported to



be a more potent mutagen in S. typhimurium TA98 than 9-nitroanthracene, a known mutagenic impurity in some commercial preparations of anthraquinone.[10]

Carcinogenicity

There are no direct carcinogenicity bioassays available for **2-Hydroxyanthraquinone**.[13] However, it is a known metabolite of anthraquinone in rats.[10][13] The National Toxicology Program (NTP) conducted a 2-year carcinogenicity study on anthraquinone in F344/N rats and B6C3F1 mice. The study concluded that there was "clear evidence of carcinogenic activity" in male and female rats (kidney and urinary bladder tumors) and in male and female mice (liver tumors).[13][14][15]

The mechanism of anthraquinone's carcinogenicity is debated. One hypothesis is that it is due to the presence of mutagenic impurities, such as 9-nitroanthracene, in the tested material. Another hypothesis is that the carcinogenicity is related to its metabolism to genotoxic compounds, such as **2-Hydroxyanthraquinone**.[10][13]

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of **2-Hydroxyanthraquinone** were identified.

For the parent compound, anthraquinone, a prenatal developmental toxicity study in rats showed maternal toxicity (decreased body weight and food consumption) and an increased number of visceral malformations in fetuses at the highest dose group (217.6 mg/kg bw). The NOAEL for developmental toxicity was established at 21.76 mg/kg bw.

Skin Sensitization

According to the GHS classification, **2-Hydroxyanthraquinone** may cause an allergic skin reaction.[16] However, no quantitative data from studies such as the Local Lymph Node Assay (LLNA) to determine the EC3 value (the effective concentration to produce a stimulation index of 3) were found.

Potential Mechanisms of Toxicity and Signaling Pathways





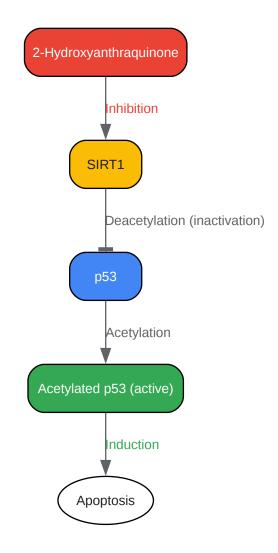


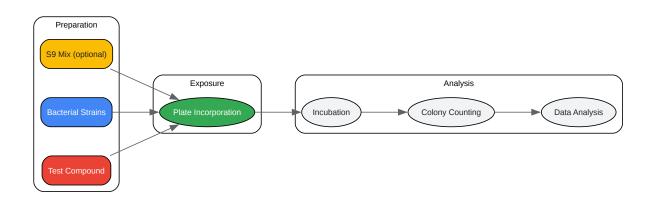
The precise mechanisms underlying the toxicity of **2-Hydroxyanthraquinone** are not fully elucidated. However, its genotoxicity suggests a direct interaction with DNA. The formation of reactive metabolites is a potential mechanism for the toxicity of many aromatic compounds.[17] [18][19][20]

A study on the closely related compound, 2-hydroxy-3-methyl anthraquinone, demonstrated that it induces apoptosis in human hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[1][4] This pathway is crucial for regulating cell cycle, DNA repair, and apoptosis. Inhibition of SIRT1 can lead to increased acetylation and activation of p53, a tumor suppressor protein, which can then trigger apoptosis. While this study focused on anticancer effects, the modulation of such a critical pathway could also be a mechanism of toxicity in normal cells.

Below is a hypothetical signaling pathway illustrating the potential involvement of the SIRT1/p53 pathway in **2-Hydroxyanthraquinone**-induced toxicity.







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